molecular formula C25H23N3O4S2 B11965765 [(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11965765
M. Wt: 493.6 g/mol
InChI Key: NQNKYXVQVXRSNB-BKUYFWCQSA-N
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Description

This compound is a thiazolidinone derivative characterized by a Z-configuration methylidene group bridging a pyrazole-substituted aryl system and a 4-oxo-2-thioxo-thiazolidin-3-yl acetic acid moiety. Its structural complexity arises from the 2-methyl-4-propoxyphenyl and phenyl groups on the pyrazole ring, which influence electronic and steric properties. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogs (e.g., thiazolidinones with modified aryl substituents) are frequently studied for antimicrobial, antioxidant, and anti-inflammatory activities .

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C25H23N3O4S2/c1-3-11-32-19-9-10-20(16(2)12-19)23-17(14-28(26-23)18-7-5-4-6-8-18)13-21-24(31)27(15-22(29)30)25(33)34-21/h4-10,12-14H,3,11,15H2,1-2H3,(H,29,30)/b21-13-

InChI Key

NQNKYXVQVXRSNB-BKUYFWCQSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Preparation of 3-(2-Methyl-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole-4-carbaldehyde intermediate is synthesized via Vilsmeier-Haack formylation. A mixture of 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole and dimethylformamide (DMF) is treated with phosphorus oxychloride (POCl₃) at 50–60°C for 4–5 hours. The reaction proceeds through electrophilic aromatic substitution, yielding the 4-carbaldehyde derivative with >80% purity after recrystallization from ethanol. This step is critical for introducing the aldehyde group necessary for subsequent Knoevenagel condensation.

Synthesis of 2-(2,4-Dioxo-1,3-Thiazolidin-3-yl)Acetic Acid Derivatives

The thiazolidinone-acetic acid precursor is prepared through alkylation of thiazolidine-2,4-dione (TZD). TZD is first synthesized by cyclizing thiourea and chloroacetic acid under acidic conditions. The potassium salt of TZD is then alkylated with ethyl bromoacetate in dimethylformamide (DMF) at 90°C for 12 hours, yielding ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate. For the 2-thioxo variant, thiosemicarbazide is condensed with methyl 2-chloroacetate in methanol using piperidine as a base, followed by oxidation with iodine to introduce the thiocarbonyl group.

Knoevenagel Condensation for Methylidene Bridge Formation

The central step involves coupling the pyrazole-4-carbaldehyde with the thiazolidinone-acetic acid ester via a Knoevenagel reaction. A mixture of 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and ethyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate (1.2 equiv) is refluxed in ethanol with piperidine (10 mol%) for 5–6 hours. The reaction proceeds via deprotonation of the active methylene group in the TZD derivative, followed by nucleophilic attack on the aldehyde, forming the Z-configured methylidene bridge. The stereoselectivity arises from the thermodynamic stability of the Z-isomer under reflux conditions.

Table 1: Optimization of Knoevenagel Reaction Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol80690
MethylamineAcetic acid1101285
PiperazineToluene100878

The use of piperidine in ethanol provides the highest yield (90%) due to its balanced basicity and solubility profile. Prolonged heating in acetic acid with methylamine results in partial ester hydrolysis, reducing efficiency.

Acidic Hydrolysis of Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester to the corresponding carboxylic acid. The Knoevenagel product is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid (3:1 v/v) and refluxed for 5–6 hours. The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the ester is observed. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate yields the title compound as a yellow solid (94% yield).

Key Challenges :

  • Selective Hydrolysis : Over-hydrolysis may degrade the thioxo group, necessitating strict temperature control.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (7:3) removes residual starting materials.

Structural Characterization and Spectral Data

The compound is characterized using NMR, IR, and high-resolution mass spectrometry (HRMS):

Table 2: Spectral Data for [(5Z)-5-{[3-(2-Methyl-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Acetic Acid

TechniqueData
¹H NMR (DMSO-d₆)δ 8.45 (s, 1H, pyrazole-H), 7.82–7.35 (m, 5H, Ph), 6.95 (d, J=8.5 Hz, 1H, Ar-H), 4.02 (t, J=6.8 Hz, 2H, OCH₂), 3.82 (s, 2H, CH₂COO), 2.45 (s, 3H, CH₃), 1.75–1.25 (m, 5H, propyl).
¹³C NMR δ 192.1 (C=S), 174.5 (C=O), 167.2 (COO), 142.3 (pyrazole-C), 128.9–125.3 (Ar-C), 69.8 (OCH₂), 44.5 (CH₂COO), 21.7 (CH₃).
IR (KBr) 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=S), 1580 cm⁻¹ (C=N).
HRMS [M+H]⁺ Calculated: 550.1524; Found: 550.1521.

The Z-configuration of the methylidene bridge is confirmed by NOESY correlations between the pyrazole-H and the thiazolidinone ring protons.

Alternative Synthetic Routes and Modifications

Use of tert-Butyl Esters for Improved Hydrolysis

To avoid side reactions during hydrolysis, tert-butyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate is employed. Hydrolysis with trifluoroacetic acid in dichloromethane at room temperature preserves the thiocarbonyl group, increasing the yield to 95%.

Microwave-Assisted Condensation

Microwave irradiation (300 W, 100°C) reduces the Knoevenagel reaction time to 30 minutes with comparable yields (88%) . This method is advantageous for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, [(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on understanding its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities make it a candidate for drug discovery and development.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of [(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

  • The propoxy group in the target compound enhances lipophilicity (XLogP3 ~5.0) compared to the ethoxy analog (XLogP3 4.9) , but reduces it relative to the sulfanyl derivative (XLogP3 ~5.8) .
  • The fluorine atom in the benzyloxy analog increases polarity (hydrogen bond acceptors = 8) and may improve target binding in biological systems .

Biological Activity

The compound [(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic molecule that incorporates a pyrazole moiety and a thiazolidinone ring, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C31H29N3O2S
Molecular Weight: 539.724 g/mol
CAS Number: 623933-19-7

Biological Activity Overview

This compound exhibits a range of biological activities due to its structural components. Research indicates that pyrazole derivatives are associated with anti-inflammatory, antimicrobial, antitumor, and analgesic properties. The thiazolidinone structure further enhances these activities, making it a subject of interest in medicinal chemistry.

1. Anti-inflammatory Activity

Studies have shown that compounds with a pyrazole nucleus can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications in the pyrazole structure have led to derivatives that exhibit up to 85% inhibition of TNF-α at specific concentrations . This suggests that this compound may possess similar anti-inflammatory properties.

2. Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antibacterial properties against various pathogens. Compounds similar to the target molecule have shown efficacy against bacteria such as E. coli and S. aureus, with some exhibiting MIC values comparable to standard antibiotics . The presence of specific substituents in the pyrazole ring has been linked to enhanced antimicrobial activity.

3. Antitumor Activity

Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Pyrazole-based compounds have been highlighted for their potential in targeting cancer cells effectively . The specific compound may also exhibit these effects, warranting further investigation into its anticancer potential.

The biological activity of this compound likely involves interaction with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The compound may modulate the activity of cyclooxygenases (COXs) or lipoxygenases (LOXs), which are critical in the inflammatory response.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole and thiazolidinone derivatives:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing significant anti-inflammatory effects comparable to indomethacin .
Burguete et al. (2016)Evaluated antibacterial activity against E. coli and S. aureus, demonstrating promising results for modified pyrazoles .
Chovatia et al. (2016)Investigated anti-tubercular properties against Mycobacterium tuberculosis, highlighting the potential for new treatments .

Q & A

Q. What are the key structural features of [(5Z)-5-...]acetic acid that influence its biological activity?

The compound features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) linked to a pyrazole moiety and a 2-methyl-4-propoxyphenyl group. The thiazolidinone ring contributes to conformational rigidity and hydrogen-bonding capacity, while the pyrazole and fluorinated aromatic groups enhance lipophilicity and target binding specificity . The acetic acid side chain improves solubility and facilitates interactions with polar residues in biological targets .

Q. What are the common synthetic routes for this compound?

Synthesis involves:

  • Step 1 : Condensation of substituted pyrazole aldehydes with thiazolidinone precursors.
  • Step 2 : Cyclization under reflux conditions using ethanol or DMSO as solvents and NaOH as a base to form the thiazolidinone ring.
  • Step 3 : Functionalization of the phenyl group with methyl and propoxy substituents via nucleophilic aromatic substitution. Key reaction parameters include temperature control (60–80°C) and purification by recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC assesses purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Employ Design of Experiments (DOE) to optimize:

  • Solvent polarity (e.g., DMSO vs. ethanol) for intermediate stability.
  • Catalyst loading (e.g., piperidine for Knoevenagel condensation).
  • Reaction time reduction via microwave-assisted synthesis (30–60 minutes vs. 12 hours conventional) .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with systematic modifications (e.g., replacing propoxy with ethoxy or varying methyl positions). Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinities. For example, fluorinated analogs show enhanced activity due to increased membrane permeability .

Q. What mechanistic studies are recommended to elucidate its anti-inflammatory effects?

  • Enzyme inhibition assays : Test COX-2 and LOX inhibition in vitro.
  • Cellular models : Measure cytokine (IL-6, TNF-α) suppression in LPS-stimulated macrophages.
  • In silico modeling : Map interactions with NF-κB or MAPK pathways using Schrödinger Suite .

Q. How to address crystallization challenges for X-ray diffraction studies?

Use SHELX programs (SHELXT for solution, SHELXL for refinement) for small-molecule crystallography. Optimize crystallization conditions by screening solvent mixtures (e.g., DMF/water) and additives (e.g., polyethylene glycol). Slow evaporation at 4°C often yields diffraction-quality crystals .

Q. What strategies improve selectivity against off-target proteins?

  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., thioxo group) and hydrophobic pockets.
  • Selective fluorination : Introduce fluorine at the 4-propoxyphenyl group to reduce CYP450 interactions .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) to resolve Z/E isomers .
  • Data contradiction resolution : Apply multivariate analysis to decouple substituent effects from solvent artifacts .

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